molecular formula C15H20ClNO5S B3384023 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 519016-62-7

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B3384023
CAS RN: 519016-62-7
M. Wt: 361.8 g/mol
InChI Key: USPKEMCMMCHUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that is widely used in scientific research. It is commonly referred to as TBCM-T, and it is a thiophene derivative that has been synthesized using a specific method. This compound has been found to have numerous biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.

Mechanism of Action

The mechanism of action of TBCM-T involves its ability to react with ROS, specifically hydrogen peroxide (H2O2), to form a fluorescent product. This product emits a green fluorescence when excited with blue light, allowing scientists to visualize the location and amount of ROS in living cells. TBCM-T has been found to be highly specific for H2O2, making it a valuable tool for studying the role of this ROS in various biological processes.
Biochemical and Physiological Effects:
TBCM-T has been found to have several biochemical and physiological effects. It has been shown to induce autophagy in various cell types, which may be due to its ability to generate ROS. Additionally, TBCM-T has been shown to protect cells from oxidative stress-induced cell death, suggesting that it may have antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of TBCM-T.

Advantages and Limitations for Lab Experiments

TBCM-T has several advantages for use in lab experiments. It is a highly specific probe for H2O2, allowing for accurate detection of this ROS in living cells. Additionally, TBCM-T is cell-permeable, making it easy to use in a variety of cell types. However, TBCM-T has some limitations. It has been found to be toxic to cells at high concentrations, making it important to use the appropriate concentration for each experiment. Additionally, TBCM-T has a short half-life in cells, requiring frequent imaging to accurately detect changes in ROS levels.

Future Directions

There are several future directions for the use of TBCM-T in scientific research. One direction is to study the role of ROS in various disease states, such as cancer and neurodegenerative diseases. Additionally, TBCM-T could be used to study the effects of antioxidants on ROS levels in living cells. Finally, TBCM-T could be modified to increase its half-life in cells, allowing for longer imaging times and more accurate detection of changes in ROS levels.
Conclusion:
In conclusion, TBCM-T is a valuable tool for scientific research due to its ability to detect H2O2 in living cells. It has numerous applications in studying various biological processes, including autophagy and apoptosis. While TBCM-T has some limitations, it has several advantages that make it a useful tool for scientists. Future research on TBCM-T could lead to a better understanding of the role of ROS in various disease states and the effects of antioxidants on ROS levels in living cells.

Scientific Research Applications

TBCM-T has been found to have numerous scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a tool for studying the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, TBCM-T has been used as a tool for studying the role of ROS in various biological processes, such as apoptosis and cell signaling.

properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S/c1-6-21-13(19)10-8(2)11(14(20)22-15(3,4)5)23-12(10)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKEMCMMCHUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120944
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

CAS RN

519016-62-7
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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